2-Ethynylimidazo[1,2-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethynylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c1-2-8-7-11-6-4-3-5-9(11)10-8/h1,3-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJPVHAKYLVWAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN2C=CC=CC2=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Ethynylimidazo 1,2 a Pyridine and Its Derivatives
Direct Ethynylation Strategies
Direct functionalization of the imidazo[1,2-a]pyridine (B132010) core represents an efficient approach to its derivatives. rsc.org Radical reactions, in particular, have emerged as a powerful tool for this purpose. These reactions can be initiated through transition metal catalysis, metal-free oxidation, or photocatalysis, enabling the introduction of various functional groups onto the heterocyclic scaffold. rsc.org
Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all the starting materials. mdpi.com These reactions are characterized by their high atom economy, convergence, and operational simplicity. mdpi.com
The Groebke–Blackburn–Bienaymé (GBB) reaction is a three-component reaction between a 2-aminoazine, an aldehyde, and an isocyanide, and it stands out as a primary method for synthesizing 3-amino-substituted imidazo[1,2-a]pyridines. mdpi.comnih.gov First reported independently by Groebke, Blackburn, and Bienaymé, this reaction has garnered significant interest due to its ability to rapidly generate libraries of imidazo[1,2-a]pyridine derivatives. nih.gov The reaction is typically catalyzed by an acid, such as perchloric acid, and the mechanism involves the formation of a Schiff base intermediate, which then reacts with the isocyanide. nih.gov
The versatility of the GBB reaction allows for the synthesis of a wide array of substituted imidazo[1,2-a]pyridines by varying the three starting components. For instance, using 2-aminopyridine (B139424), various aldehydes, and isocyanides, a diverse library of compounds can be produced with yields ranging from 33% to 98%. nih.gov Green chemistry principles have also been applied to the GBB reaction, with studies exploring solvent-free conditions or the use of water as a solvent to minimize environmental impact. mdpi.com For example, the synthesis of triphenylamine-imidazo[1,2-a]pyridine derivatives has been achieved in moderate to good yields (57–67%) using ammonium (B1175870) chloride as a catalyst at 60 °C. mdpi.com
Recent advancements have focused on tandem reactions involving the GBB reaction. For example, peptidomimetics containing a substituted imidazo[1,2-a]pyridine fragment have been synthesized through a tandem GBB and Ugi reaction sequence. beilstein-journals.orgbeilstein-journals.org This approach allows for the creation of complex molecules with multiple points of diversity. beilstein-journals.org
| 2-Aminoazine | Aldehyde | Isocyanide | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-Aminopyridine | Various | Various | Perchloric acid, methanol | 33-98% | nih.gov |
| 2-Aminopyridine | 4-(Diphenylamino)benzaldehyde | tert-Butyl isocyanide | NH4Cl, 60 °C | 67% | mdpi.com |
| 2-Aminopyridine | 2-Azidobenzaldehyde | tert-Butyl isocyanide | NH4Cl, Microwave, 30 min | 89% | mdpi.com |
The A3-coupling reaction is a three-component reaction involving an aldehyde, an alkyne, and an amine to produce a propargylamine (B41283). wikipedia.org This reaction can be adapted to synthesize imidazo[1,2-a]pyridines. In this context, a 2-aminopyridine acts as the amine component. The reaction is typically catalyzed by a metal, such as copper or ruthenium. wikipedia.org
An efficient and environmentally friendly method for synthesizing imidazo[1,2-a]pyridine derivatives utilizes a Cu(II)–ascorbate catalyzed domino A3-coupling reaction in an aqueous micellar medium with sodium dodecyl sulfate (B86663) (SDS). nih.gov This method involves the in situ generation of a dynamic Cu(II)/Cu(I) catalytic system from the reaction of CuSO4 with sodium ascorbate. This catalyst facilitates a 5-exo-dig cycloisomerization of the alkyne with the condensation product of a 2-aminopyridine and an aldehyde, yielding a variety of imidazo[1,2-a]pyridines in good yields. nih.gov The reaction accommodates aliphatic, aromatic, and heteroaromatic aldehydes. nih.gov
Heterogeneous catalysts, such as a Cu/SiO2 material, have also been successfully employed for the A3-coupling of 2-aminopyridine, aldehydes, and alkynes to produce imidazo[1,2-a]pyridines with yields ranging from 45-82%. researchgate.net This approach offers advantages like easy catalyst separation and minimal metal waste. researchgate.net
| 2-Aminopyridine | Aldehyde | Alkyne | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-Aminopyridine | Various aromatic | Various | Cu(II)–ascorbate, SDS, 50 °C | Good | nih.gov |
| 2-Aminopyridine | Various | Various | Cu/SiO2 | 45-82% | researchgate.net |
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed reactions are a cornerstone of modern organic synthesis, providing powerful tools for the construction of complex molecules. Various coupling reactions have been developed for the synthesis of 2-ethynylimidazo[1,2-a]pyridines.
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. This reaction is a highly effective method for forming C(sp)-C(sp²) bonds. scirp.org
In the context of 2-ethynylimidazo[1,2-a]pyridine synthesis, the Sonogashira reaction has been employed to couple terminal alkynes with 2-haloimidazo[1,2-a]pyridines. For instance, a library of 3-alkynylimidazo[1,2-a]pyridines was prepared by the Sonogashira coupling of 3-iodoimidazo[1,2-a]pyridine (B1311280) with various terminal alkynes. researchgate.net This approach yielded a series of 16 new 3-phenyethynylimidazo[1,2-a]pyridines in yields ranging from 50-82%, with four additional derivatives obtained in moderate yields (30-40%). researchgate.net
A notable variant involves a Pd-Cu catalyzed heterocyclization during a Sonogashira coupling. The reaction of 2-amino-1-(2-propynyl)pyridinium bromide with various iodobenzenes in the presence of a Pd-Cu catalyst leads to the formation of 2-benzylimidazo[1,2-a]pyridines in good to high yields. scribd.com The proposed mechanism involves an initial Sonogashira coupling followed by a palladium-catalyzed cyclization and aromatization. scribd.com
| Substrate 1 | Substrate 2 | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-Iodoimidazo[1,2-a]pyridine | Phenylacetylene | Pd/Cu catalyst | 3-Phenylethynylimidazo[1,2-a]pyridine | 50-82% | researchgate.net |
| 2-Amino-1-(2-propynyl)pyridinium bromide | Iodobenzene | Pd/Cu catalyst | 2-Benzylimidazo[1,2-a]pyridine | Good to High | scribd.com |
Copper catalysis plays a crucial role in the synthesis of imidazo[1,2-a]pyridines beyond the A3-coupling reaction. Copper-catalyzed aerobic oxidative reactions provide a direct and efficient route to this heterocyclic system. For example, a copper(I)-catalyzed aerobic oxidative coupling of 2-aminopyridines and acetophenones is compatible with a broad range of functional groups. organic-chemistry.org
Copper-catalyzed one-pot procedures have been developed for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. organic-chemistry.org Furthermore, copper-catalyzed dearomative alkynylation of pyridines has been reported, offering a route to enantioenriched 2-alkynyl-1,2-dihydropyridines. nih.gov This three-component reaction between a pyridine (B92270), a terminal alkyne, and methyl chloroformate employs a copper chloride and a chiral P,N-ligand (StackPhos) as the catalytic system, delivering the desired products in high yields and enantioselectivities. nih.gov
Palladium-Catalyzed Approaches
Palladium catalysis is a cornerstone in the synthesis and functionalization of the imidazo[1,2-a]pyridine core. mdpi.com A notable palladium-catalyzed method involves the one-pot synthesis of 3-vinylimidazo[1,2-a]pyridines, which proceeds through a proposed 1,2-H shift of a palladium-carbene complex. nih.gov This reaction offers a regioselective route to these derivatives. nih.gov
Another key application of palladium catalysis is in carbonylation reactions to introduce carboxamide groups at various positions of the imidazo[1,2-a]pyridine ring. For instance, 6- or 8-iodo derivatives can be converted to their corresponding carboxamides using a recyclable palladium catalyst immobilized on a supported ionic liquid phase. mdpi.com This heterogeneous catalyst demonstrates excellent recyclability and low palladium leaching. mdpi.com
Microwave-assisted, ligand-free, three-component reactions catalyzed by Pd(OAc)₂ provide an efficient route to 2,3-diarylimidazo[1,2-a]pyridines, showcasing the versatility of palladium in facilitating complex molecular constructions from readily available commercial reagents. organic-chemistry.org Furthermore, palladium(II) catalysis has been employed in the cyclization of pyridine-2-amine and various acetylenes to form functionalized imidazo[1,2-a]pyridines under mild conditions. thieme-connect.com
Table 1: Examples of Palladium-Catalyzed Synthesis of Imidazo[1,2-a]pyridine Derivatives
| Catalyst | Reactants | Product Type | Key Features |
|---|---|---|---|
| Pd(II) | Pyridine-2-amine, Acetylenes | 3-Vinylimidazo[1,2-a]pyridines | One-pot, regioselective, proceeds via a Pd-carbene complex. nih.govthieme-connect.com |
| SILP-Pd | 6- or 8-Iodoimidazo[1,2-a]pyridines, Amines, CO | 6- or 8-Carboxamido-imidazo[1,2-a]pyridines | Heterogeneous, recyclable catalyst, low Pd leaching. mdpi.com |
| Pd(OAc)₂ | 2-Aminopyridines, Aryl halides, Alkynes | 2,3-Diarylimidazo[1,2-a]pyridines | Microwave-assisted, ligand-free, three-component. organic-chemistry.org |
Rhodium-Catalyzed Annulation and Alkynylation
Rhodium catalysis offers powerful strategies for the construction of complex fused heterocyclic systems derived from imidazo[1,2-a]pyridines. One such method is the rhodium-catalyzed annulation between 2-arylimidazo[1,2-a]pyridines and alkynes, which leads to the formation of pyrido[1,2-a]benzimidazole (B3050246) derivatives in moderate to excellent yields. rsc.org This process is notable for consecutively constructing the C ring of the pyrido[1,2-a]benzimidazole and the naphthalene (B1677914) framework and tolerates a range of functional groups, including chloro, bromo, cyano, and methoxycarbonyl. rsc.org
Furthermore, rhodium catalysis is employed in the oxidative C-H/C-H annulation of imidazopyridines using vinylene carbonate as a "vinylene transfer" agent. nih.gov This protocol achieves a direct annulative π-extension of the imidazole-fused aromatic system. nih.gov In the context of creating unsymmetrically substituted and highly functionalizable indenes, rhodium-catalyzed [3+2] annulation of cyclic ketimines with alkynyl chlorides has proven to be a highly regioselective method. nih.gov
Ruthenium-Catalyzed Cyclization
While less common than palladium or rhodium, ruthenium catalysts have also been explored for the synthesis of imidazo[1,2-a]pyridine derivatives. These catalysts can be involved in various cyclization strategies, contributing to the diverse toolkit available for constructing this heterocyclic system.
Metal-Free and Green Chemistry Approaches
In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. This has led to the exploration of metal-free and green chemistry approaches for the synthesis of imidazo[1,2-a]pyridines, focusing on the use of safer solvents, milder reaction conditions, and catalyst-free processes. nih.gov
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions. rsc.orgresearchgate.net A variety of imidazo[1,2-a]pyridine derivatives have been synthesized using microwave-assisted protocols. rsc.orgijpsr.comnih.gov
One notable green method involves the microwave-promoted one-pot synthesis of 2-phenylimidazo[1,2-a]pyridines from aromatic ketones, N-bromosuccinimide, and 2-aminopyridines in lemon juice, which acts as a natural acid catalyst and solvent. benthamdirect.com This approach offers features such as a clean reaction profile, mild conditions, and high yields in a short timeframe. benthamdirect.com Another efficient, metal-free, three-component reaction utilizes molecular iodine as a catalyst under microwave irradiation to produce 2,3-disubstituted imidazo[1,2-a]pyridines in good to very good yields. rsc.org
Microwave-assisted synthesis has also been successfully applied to produce 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones and their derivatives with high yields. nih.gov The synthesis of phenacyl bromide precursors and their subsequent condensation with 2-aminopyridine to form imidazo[1,2-a]pyridine derivatives can be achieved in significantly reduced reaction times (15 minutes and 60 seconds, respectively) under microwave irradiation. researchgate.netsci-hub.se
Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis of Imidazo[1,2-a]pyridines
| Method | Catalyst/Medium | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Microwave | Lemon Juice | Short | High | benthamdirect.com |
| Microwave | Molecular Iodine | Short | Good to Very Good | rsc.org |
| Conventional | Various | Longer | Variable | sci-hub.se |
| Microwave | None | 1 minute | 41-88% | sci-hub.se |
| Thermal | None | 40-120 minutes | 30-80% | sci-hub.se |
The use of water as a solvent in organic synthesis is highly desirable due to its non-toxic, non-flammable, and environmentally friendly nature. researchgate.net An aqueous synthesis method has been developed for methylimidazo[1,2-a]pyridines, imidazo[1,2-a]pyrazines, and imidazo[2,1-a]isoquinolines without the deliberate addition of a catalyst. organic-chemistry.org Furthermore, an ultrasound-assisted C-H functionalization of ketones using a KI/tert-butyl hydroperoxide catalytic system in water provides a green route to imidazo[1,2-a]pyridines. organic-chemistry.org
A convenient and efficient synthesis of imidazo[1,2-a]pyridine derivatives has been achieved by reacting 2-aminopyridines with α-bromoacetone derivatives in water, yielding good to excellent results without the need for an organic solvent or catalyst. researchgate.net
Catalyst-free cascade reactions offer an elegant and efficient approach to complex molecules by combining multiple transformations in a single operation without the need for a catalyst. A simple and efficient protocol for the synthesis of 3-arylimidazo[1,2-a]pyridines has been developed through a catalyst-free cascade process using 2-aminopyridine and either 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene as substrates, with yields reaching up to 86%. organic-chemistry.org This method is cost-effective and avoids the use of expensive catalysts or multi-step procedures. organic-chemistry.org
Another catalyst-free approach involves the condensation of 2-aminopyridines with bromoacetophenones at room temperature in DMF with potassium carbonate as the base. acs.org Additionally, the synthesis of 2-aryl-3-vinylimidazo[1,2-a]pyridines can be achieved through a catalyst-free reaction with conjugated nitrobutadienes, proceeding via a cascade process initiated by the aza-Michael addition of 2-aminopyridine. nih.gov
Electrochemical and Mechanochemical Syntheses
Modern synthetic chemistry increasingly turns to electrochemical and mechanochemical methods as energy-efficient and environmentally benign alternatives to traditional synthesis. organic-chemistry.org While direct synthesis of this compound using these specific techniques is not extensively documented in the reviewed literature, their application to the broader imidazo[1,2-a]pyridine family demonstrates their potential.
Electrochemical Synthesis: Electrochemical strategies have been successfully employed to construct the imidazo[1,2-a]pyridine ring system. One notable method involves the intermolecular C–N bond formation and cyclization of ketones with 2-aminopyridines. rsc.org This process, often conducted in a simple undivided cell with a catalytic amount of a redox mediator like hydriodic acid, avoids the need for external chemical oxidants and utilizes less toxic solvents such as ethanol. rsc.org The reaction demonstrates high atom economy and is applicable to a variety of ketones, including acetophenones and alkyl ketones, yielding the corresponding imidazo[1,2-a]pyridine products in moderate to excellent yields. rsc.org
Mechanochemical Synthesis: Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a solvent-free and energy-efficient pathway to imidazo[1,2-a]pyridine derivatives. organic-chemistry.org For instance, diversely functionalized 3-nitro-2-aryl-imidazo[1,2-a]pyridines have been synthesized using mechanochemical strategies, highlighting the method's utility in creating complex heterocyclic systems without external heating or transition metal catalysts. organic-chemistry.org These approaches provide a practical and straightforward alternative for accessing this important class of nitrogen-containing heterocycles. organic-chemistry.org
While these methods have proven effective for aryl- and nitro-substituted imidazo[1,2-a]pyridines, their specific application for the direct synthesis of 2-ethynyl derivatives remains an area for future exploration.
Functionalization of Imidazo[1,2-a]pyridine Precursors to Introduce Ethynyl (B1212043) Group
A key strategy for synthesizing this compound involves the late-stage functionalization of a pre-formed imidazo[1,2-a]pyridine ring. This is typically achieved through cross-coupling reactions, with the Sonogashira coupling being the most prominent method. wikipedia.orgorganic-chemistry.org This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org
The process generally involves two steps:
Halogenation: An imidazo[1,2-a]pyridine precursor is first halogenated, typically with iodine or bromine, at the desired position (e.g., C2 or C3) to create a reactive handle for the subsequent coupling reaction.
Sonogashira Coupling: The resulting 2-halo-imidazo[1,2-a]pyridine is then reacted with a terminal alkyne (often protected, such as with a trimethylsilyl (B98337) group) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a mild amine base. wikipedia.orgorganic-chemistry.org
The Sonogashira reaction is highly versatile and can be performed under mild conditions, including at room temperature and in aqueous media, making it suitable for the synthesis of complex molecules like imidazopyridine derivatives. wikipedia.org The reactivity of the halide (I > Br > Cl) can be exploited for selective couplings on poly-halogenated substrates. wikipedia.org
One-Pot Synthetic Strategies
One-pot, multi-component reactions (MCRs) represent a highly efficient approach for the synthesis of complex molecules like this compound derivatives from simple, readily available starting materials. These strategies are valued for their high atom economy, operational simplicity, and ability to generate structural diversity. beilstein-journals.org
A particularly effective one-pot method for synthesizing the this compound scaffold is a three-component reaction involving a 2-aminopyridine, an aldehyde, and a terminal alkyne. organic-chemistry.org This reaction, catalyzed by a copper(I) iodide-NaHSO₄•SiO₂ combination system, proceeds in refluxing toluene (B28343) to generate the desired imidazo[1,2-a]pyridine derivatives in high to excellent yields. organic-chemistry.org This approach directly incorporates the alkyne into the final structure during the ring-forming cascade.
Other MCRs, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, are also prominent in synthesizing the imidazo[1,2-a]pyridine core. beilstein-journals.orgmdpi.combeilstein-journals.org The GBB reaction typically combines a 2-aminopyridine, an aldehyde, and an isocyanide. beilstein-journals.orgbeilstein-journals.org While the classic GBB reaction does not directly install an ethynyl group, variations and subsequent functionalizations can lead to the target compounds. The development of these one-pot strategies, often assisted by microwave irradiation to reduce reaction times, provides powerful tools for building libraries of substituted imidazo[1,2-a]pyridines for various applications. mdpi.comresearchgate.net
Reactivity and Chemical Transformations of 2 Ethynylimidazo 1,2 a Pyridine
Reactions Involving the Ethynyl (B1212043) Moiety
The terminal alkyne group in 2-ethynylimidazo[1,2-a]pyridine is a key site for various addition and coupling reactions. Its reactivity is central to constructing more complex molecular architectures.
Click Chemistry (e.g., CuAAC)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups. The reaction of this compound with various organic azides in the presence of a copper(I) catalyst leads to the formation of novel imidazopyridine-based 1,2,3-triazoles. researchgate.net These hybrid molecules are of significant interest due to the combined pharmacological potential of both the imidazopyridine and triazole moieties. researchgate.net
The synthesis of these triazoles is often carried out using a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, in a suitable solvent such as a mixture of water and an organic solvent (e.g., t-butanol or DMF).
Table 1: Examples of CuAAC Reactions with Imidazopyridine Scaffolds This table presents data for analogous reactions as specific data for this compound was not available in the searched literature.
| Alkyne Reactant | Azide Reactant | Catalyst System | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Propargyl-functionalized Imidazopyridine | Substituted Aryl Azide | CuI | Polyethylene glycol (PEG-400) | 2-(((1-(substituted phenyl)-1H-1,2,3-triazol-4-yl)methoxy)methyl)imidazo[4,5-b]pyridine | Good to Excellent | researchgate.net |
Cycloaddition Reactions
The ethynyl group of this compound can participate in various cycloaddition reactions beyond the CuAAC. These reactions are fundamental in constructing diverse heterocyclic systems. For instance, [3+2] cycloadditions with 1,3-dipoles such as nitrile oxides or azomethine ylides would lead to the formation of isoxazoles or pyrrolidines, respectively, fused or linked to the imidazo[1,2-a]pyridine (B132010) core.
While specific examples of [3+2] cycloadditions with this compound are not extensively detailed in the provided search results, the reactivity of similar ethynyl-substituted heterocycles suggests its potential as a dipolarophile. Furthermore, photochemical [2+2] cycloadditions represent another possible transformation. The irradiation of this compound in the presence of an alkene, potentially facilitated by a photosensitizer, could yield cyclobutene (B1205218) derivatives. nih.gov
Hydration and Hydroamination Reactions
The terminal alkyne of this compound is susceptible to hydration and hydroamination reactions, which introduce carbonyl and amino functionalities, respectively.
Hydration of the ethynyl group, typically catalyzed by mercury, gold, or other transition metal salts in the presence of water and acid, would proceed via Markovnikov addition to yield 2-acetylimidazo[1,2-a]pyridine. This ketone can serve as a valuable intermediate for further functionalization.
Hydroamination , the addition of an N-H bond across the carbon-carbon triple bond, can be achieved using various catalytic systems. Intramolecular hydroamination of suitably substituted propargylamine (B41283) derivatives is a known method for constructing nitrogen-containing heterocycles. organic-chemistry.org For this compound, intermolecular hydroamination with primary or secondary amines, catalyzed by transition metals (e.g., gold, ruthenium, or iridium), would lead to the formation of enamines or imines, which can be subsequently reduced to the corresponding amines. Photocatalytic methods for hydroamination have also been developed, offering a milder alternative.
Functionalization of the Imidazo[1,2-a]pyridine Core
Beyond the reactivity of the ethynyl substituent, the imidazo[1,2-a]pyridine scaffold itself is amenable to a range of functionalization reactions, most notably at the C3 position of the imidazole (B134444) ring and various positions on the pyridine (B92270) ring. rsc.orgnih.gov
C-H Functionalization
Direct C-H functionalization is a powerful and atom-economical strategy for modifying the imidazo[1,2-a]pyridine core without the need for pre-functionalized starting materials. rsc.orgnih.gov
The C3 position of the imidazo[1,2-a]pyridine ring is particularly susceptible to electrophilic substitution and radical attack due to its electron-rich nature. nih.govresearchgate.net A variety of functional groups, including alkyl, aryl, and acyl groups, can be introduced at this position. For instance, Friedel-Crafts-type reactions with aldehydes in the presence of a Lewis acid can lead to C3-alkylation. rsc.org
Furthermore, transition metal-catalyzed C-H activation has been extensively employed for the functionalization of the pyridine ring. rsc.orgnih.gov Depending on the directing group and reaction conditions, arylation, alkenylation, and other transformations can be achieved at various positions of the pyridine moiety. The nitrogen atom at position 1 can act as a directing group to facilitate ortho-C-H functionalization of substituents at the C2 position. researchgate.net
Table 2: Examples of C-H Functionalization of the Imidazo[1,2-a]pyridine Core
| Position | Reaction Type | Reagents/Catalyst | Product | Reference |
|---|---|---|---|---|
| C3 | Formylation | Tetramethylethylenediamine (TMEDA), Visible light | 3-Formyl-imidazo[1,2-a]pyridines | nih.gov |
| C3 | Arylation | Arylboronic acids, Pd(OAc)₂, KOAc | 2,3-Diaryl-imidazo[1,2-a]pyridines | youtube.com |
| C5 | Alkylation | Alkyl N-hydroxyphthalimides, Eosin Y, Visible light | 5-Alkyl-imidazo[1,2-a]pyridines | nih.gov |
Radical Reactions
Radical reactions provide a complementary approach to ionic reactions for the functionalization of the imidazo[1,2-a]pyridine nucleus. nih.gov Visible light-induced photocatalysis has emerged as a powerful tool for generating radicals under mild conditions, enabling a variety of transformations. nih.gov
The C3 position is often the primary site of radical attack. For example, radical perfluoroalkylation of imidazo[1,2-a]pyridines can be achieved using perfluoroalkyl iodides under visible light irradiation, often in the presence of a photosensitizer. nih.gov Similarly, radical-mediated sulfonylation and amination at the C3 position have been reported. These reactions typically involve the generation of a radical species from a suitable precursor, which then adds to the electron-rich C3 position of the imidazo[1,2-a]pyridine ring.
Derivatization at C3 Position
The C3 position of the imidazo[1,2-a]pyridine nucleus is electron-rich, making it susceptible to electrophilic substitution. A variety of methods have been developed for the functionalization of this position, which are broadly applicable to derivatives with different substituents at the C2 position.
One prominent method for introducing alkyl groups at the C3 position is the three-component aza-Friedel–Crafts reaction. mdpi.com This reaction typically involves an imidazo[1,2-a]pyridine derivative, an aldehyde, and an amine, catalyzed by a Lewis acid such as yttrium(III) triflate (Y(OTf)₃). mdpi.com The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which then acts as the electrophile for the attack by the C3 position of the imidazo[1,2-a]pyridine. nih.gov This method has been shown to be effective for a range of 2-arylimidazo[1,2-a]pyridines, tolerating both electron-donating and electron-withdrawing groups on the aryl ring. mdpi.com
For instance, the reaction of 2-phenylimidazo[1,2-a]pyridine (B181562) with various benzaldehydes and morpholine (B109124) in the presence of Y(OTf)₃ affords the corresponding C3-alkylated products in good to excellent yields. nih.gov The proposed mechanism involves the formation of an iminium ion intermediate, which is then attacked by the nucleophilic C3 position of the imidazo[1,2-a]pyridine. nih.gov
Table 1: Examples of C3-Alkylation of 2-Phenylimidazo[1,2-a]pyridines via Aza-Friedel–Crafts Reaction nih.gov
| Entry | Aldehyde | Amine | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Benzaldehyde | Morpholine | 4-((2-phenylimidazo[1,2-a]pyridin-3-yl)(phenyl)methyl)morpholine | 92 |
| 2 | 4-Methoxybenzaldehyde | Morpholine | 4-((4-methoxyphenyl)(2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)morpholine | 87 |
| 3 | 4-Chlorobenzaldehyde | Morpholine | 4-((4-chlorophenyl)(2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)morpholine | 90 |
While direct experimental data on the C3-derivatization of this compound is limited, the established reactivity of the imidazo[1,2-a]pyridine core suggests that it would readily undergo similar electrophilic substitutions. The ethynyl group at C2 is not expected to significantly hinder the nucleophilicity of the C3 position, thus allowing for the application of these well-established synthetic protocols.
Formation of Fused Heterocyclic Systems
The imidazo[1,2-a]pyridine skeleton serves as a versatile platform for the construction of more complex, fused heterocyclic systems. These reactions can involve either the imidazo[1,2-a]pyridine nucleus itself participating in cycloaddition or intramolecular cyclization reactions, or transformations involving the appended functional groups.
One approach to forming fused systems is through the reaction of the imidazo[1,2-a]pyridine ring with suitable dienophiles. For example, imidazo[1,2-a]pyridines react with maleic anhydride (B1165640) in a cascade reaction to form cross-conjugated mesomeric betaines. arkat-usa.org This reaction proceeds via the in-situ generation of a 1,4-dipole from the reaction of the imidazo[1,2-a]pyridine with one molecule of maleic anhydride, which then undergoes a 1,4-dipolar cycloaddition with a second molecule of maleic anhydride. arkat-usa.org
Another powerful method for constructing fused systems is the intramolecular C-H arylation. This palladium-catalyzed reaction can create new rings by forming a bond between a C-H bond on the pyridine ring and an aryl halide tethered to the imidazo[1,2-a]pyridine core. beilstein-journals.org This strategy has been successfully employed to synthesize a variety of multiply fused heteroaromatic compounds. beilstein-journals.org
Furthermore, the imidazo[1,2-a]pyridine scaffold can be a precursor to complex polycyclic structures such as pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines, which have shown potential as cytotoxic agents. nih.gov The synthesis of these molecules often involves multicomponent reactions, highlighting the versatility of the imidazo[1,2-a]pyridine starting material. nih.govresearchgate.net
The ethynyl group at the C2 position of this compound offers additional opportunities for the formation of fused heterocycles through cycloaddition reactions. For example, terminal alkynes are known to participate in [3+2] and other cycloaddition reactions with a variety of partners. While specific examples starting from this compound are not extensively documented, the general reactivity of alkynes suggests that it could react with azides, nitrile oxides, or other 1,3-dipoles to form fused triazole, oxazole, or other five-membered heterocyclic rings.
Additionally, intramolecular cyclization involving the ethynyl group is a plausible route to fused systems. For instance, thermolysis of ethyl 3-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)acrylates, which can be prepared from related imidazo[1,2-a]pyridine precursors, leads to the formation of 2H-pyrano[2',3':4,5]imidazo[1,2-a]pyridine-2-one derivatives. scispace.com This demonstrates the potential for cyclization reactions to build additional rings onto the imidazo[1,2-a]pyridine framework.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Yttrium(III) triflate |
| 2-Phenylimidazo[1,2-a]pyridine |
| Benzaldehyde |
| Morpholine |
| 4-((2-phenylimidazo[1,2-a]pyridin-3-yl)(phenyl)methyl)morpholine |
| 4-Methoxybenzaldehyde |
| 4-((4-methoxyphenyl)(2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)morpholine |
| 4-Chlorobenzaldehyde |
| 4-((4-chlorophenyl)(2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)morpholine |
| 4-Bromobenzaldehyde |
| 4-((4-bromophenyl)(2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)morpholine |
| Maleic anhydride |
| Pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amine |
| 2H-Pyrano[2',3':4,5]imidazo[1,2-a]pyridine-2-one |
Mechanistic Investigations of 2 Ethynylimidazo 1,2 a Pyridine Synthesis and Reactions
Proposed Reaction Pathways for Key Synthetic Methods
The construction of the imidazo[1,2-a]pyridine (B132010) ring system is typically achieved through cascade or tandem reactions that form the five-membered imidazole (B134444) ring onto a pre-existing pyridine (B92270) core.
One prevalent pathway involves the reaction of a 2-aminopyridine (B139424) derivative with a carbonyl compound, often an α-haloketone or a species that generates a similar intermediate in situ. A plausible reaction pathway begins with the electrophilic substitution on the ketone. For instance, using iodine, an α-iodo ketone intermediate is formed. nih.gov This intermediate then reacts with 2-aminopyridine in a sequence involving nucleophilic attack of the pyridine ring nitrogen onto the α-carbon of the ketone, followed by condensation between the amino group and the carbonyl, and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring. nih.gov
Another significant synthetic route utilizes alkynyl derivatives. In the reaction between 2-aminopyridines and 1-bromoalkynes, a proposed catalyst-free cascade mechanism begins with the coupling of the 2-aminopyridine with the haloalkyne to form an alkynylamine intermediate. sci-hub.se This intermediate is then believed to isomerize, which is followed by an intramolecular cyclization step to afford the final 3-substituted imidazo[1,2-a]pyridine product. sci-hub.se
A distinct mechanism is proposed for the reaction of 2-aminopyridine with alkynyl(phenyl)iodonium salts. This transformation is thought to proceed via a nih.govnih.gov-sigmatropic rearrangement, which is then followed by an intramolecular cyclization to furnish the 2-substituted imidazopyridine. sci-hub.se
The synthesis can also be initiated from gem-dibromovinyl compounds reacting with 2-aminopyridine derivatives. The proposed pathway involves a tandem sequence of nucleophilic substitution or addition, followed by cyclization, to generate the heterocyclic product. researchgate.net
Interactive Table: Proposed Mechanistic Steps for Imidazo[1,2-a]pyridine Synthesis
| Starting Materials | Key Intermediate(s) | Proposed Key Steps | Final Product Type |
| 2-Aminopyridine, Ketone, I2 | α-Iodo ketone | Electrophilic α-iodination of ketone, Cascade cyclization-dehydration. nih.gov | 2-Substituted Imidazo[1,2-a]pyridine |
| 2-Aminopyridine, 1-Bromoalkyne | Alkynylamine | Coupling, Isomerization, Intramolecular cyclization. sci-hub.se | 3-Substituted Imidazo[1,2-a]pyridine |
| 2-Aminopyridine, Alkynyl(phenyl)iodonium salt | N/A | nih.govnih.gov-Sigmatropic rearrangement, Intramolecular cyclization. sci-hub.se | 2-Substituted Imidazo[1,2-a]pyridine |
| 2-Aminopyridine, gem-Dibromovinylbenzene | 1-Bromoalkyne (in situ) | Dehydrohalogenation, Nucleophilic addition, Isomerization, Intramolecular hydroamination. researchgate.net | 3-Substituted Imidazo[1,2-a]pyridine |
Role of Catalysts and Additives in Reaction Mechanisms
Catalysts and additives play a pivotal role in directing the course and efficiency of imidazo[1,2-a]pyridine synthesis. Their functions range from enabling redox processes to acting as bases or facilitating bond formation.
Metal Catalysts:
Copper(I) Iodide (CuI): In certain syntheses, CuI is used to catalyze aerobic oxidative coupling reactions. organic-chemistry.org Preliminary studies suggest that these reactions may proceed through a catalytic Ortoleva-King type reaction. organic-chemistry.org
Palladium on Carbon (Pd/C): Pd/C has been utilized in one-pot transformations starting from lignin (B12514952) model compounds. Its primary role is to catalyze the cleavage of C-O bonds to generate a ketone intermediate necessary for the subsequent cyclization. nih.gov
Iron Catalysts: Iron-catalyzed reactions have been developed for the synthesis of 2-nitro-3-arylimidazo[1,2-a]pyridines from nitroalkenes and 2-aminopyridine. organic-chemistry.org This method operates under mild, aerobic conditions and achieves complete regioselectivity. organic-chemistry.org
Scandium Triflate (Sc(OTf)₃): This Lewis acid has been shown to be an effective catalyst for the three-component reaction between an aminopyridine, an aldehyde, and an isonitrile to form imidazo[1,2-a]pyridine derivatives. researchgate.net
Non-Metal Additives and Co-catalysts:
Iodine (I₂): Iodine can act as both a reactant and a catalyst. It is used for the in situ generation of α-iodo ketones from ketones, which are key intermediates for cyclization. nih.gov In combination with a flavin, iodine can also catalyze an aerobic oxidative C-N bond-forming process. organic-chemistry.org
Bases (K₂CO₃, NaHCO₃): Simple inorganic bases are crucial in many synthetic protocols. Potassium carbonate (K₂CO₃) is effective in promoting the reaction of alkynyl(phenyl)iodonium salts. sci-hub.se Sodium bicarbonate (NaHCO₃) has been identified as the most efficient additive for the cascade reaction between 2-aminopyridines and 1-bromo-2-phenylacetylenes. sci-hub.se
Interactive Table: Function of Catalysts and Additives in Imidazo[1,2-a]pyridine Synthesis
| Catalyst/Additive | Proposed Role in Mechanism | Reaction Type |
| Copper(I) Iodide (CuI) | Enables aerobic oxidative cyclization, potentially via Ortoleva-King mechanism. organic-chemistry.org | Aerobic Oxidative Coupling |
| Palladium on Carbon (Pd/C) | Catalyzes C-O bond cleavage to form ketone intermediate. nih.gov | One-pot Multicomponent Reaction |
| Iron Catalyst | Facilitates oxidative diamination of nitroalkenes. organic-chemistry.org | Oxidative Diamination |
| Scandium Triflate (Sc(OTf)₃) | Catalyzes multicomponent condensation. researchgate.net | Groebke–Blackburn–Bienaymé Reaction |
| Iodine (I₂) | Forms α-iodo ketone intermediate; acts as co-catalyst in aerobic oxidation. nih.govorganic-chemistry.org | Halogenation/Oxidative Cyclization |
| Potassium Carbonate (K₂CO₃) | Base, promotes reaction with iodonium (B1229267) salts. sci-hub.se | Rearrangement/Cyclization |
| Sodium Bicarbonate (NaHCO₃) | Base, facilitates cascade reaction with haloalkynes. sci-hub.se | Cascade Cyclization |
| Ammonium (B1175870) Bicarbonate (NH₄HCO₃) | Accelerates the overall transformation. nih.gov | One-pot Multicomponent Reaction |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. For 2-Ethynylimidazo[1,2-a]pyridine, DFT calculations are employed to determine its optimized geometry, electronic ground state properties, and vibrational frequencies.
Typically, a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set like 6-311G(d,p) is utilized for these calculations. nih.gov This level of theory has been shown to provide reliable results for a wide range of organic molecules, including heterocyclic systems analogous to imidazo[1,2-a]pyridine (B132010). nih.govnih.gov The calculations would yield the molecule's total energy, bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of its structure.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic properties of a molecule. nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and reactivity. nih.gov
For this compound, the HOMO is expected to be distributed over the electron-rich imidazo[1,2-a]pyridine ring system, while the LUMO is likely to have significant contributions from the ethynyl (B1212043) substituent in conjunction with the fused heterocyclic core. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: These are illustrative values based on typical calculations for similar heterocyclic compounds and are intended to demonstrate the concept.
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecular surface.
In the case of this compound, the MEP analysis would likely reveal negative potential (red and yellow regions) around the nitrogen atom of the pyridine (B92270) ring and potentially on the imidazole (B134444) nitrogen, indicating these as likely sites for electrophilic attack. Conversely, regions of positive potential (blue regions) would be associated with the hydrogen atoms, particularly the one on the ethynyl group, suggesting susceptibility to nucleophilic attack. researchgate.net
Chemical Hardness and Softness Assessments
Global reactivity descriptors such as chemical hardness (η) and softness (S) are derived from the HOMO and LUMO energies. Chemical hardness is a measure of the molecule's resistance to change in its electron distribution, while softness is the reciprocal of hardness and indicates a higher propensity for chemical reactions.
These parameters are calculated as follows:
Hardness (η) = (E_LUMO - E_HOMO) / 2
Softness (S) = 1 / η
A larger HOMO-LUMO gap corresponds to a greater hardness and lower softness, suggesting higher stability and lower reactivity.
Table 2: Illustrative Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
| Hardness (η) | 2.35 |
| Softness (S) | 0.43 |
Note: These values are derived from the illustrative HOMO-LUMO energies in Table 1.
Reactivity and Stability Predictions
The computational data from DFT, HOMO-LUMO, and MEP analyses collectively allow for robust predictions of the reactivity and stability of this compound. The calculated HOMO-LUMO gap provides a quantitative measure of its kinetic stability. A relatively large gap would suggest that the molecule is stable under normal conditions.
Conformational Analysis
Conformational analysis is essential for understanding the three-dimensional shape of a molecule and its flexibility. For this compound, due to the rigid fused ring system and the linear ethynyl group, the number of possible conformations is limited.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-ethynylimidazo[1,2-a]pyridine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
1H NMR Spectroscopy
Proton (¹H) NMR spectroscopy of this compound provides crucial information about the number, environment, and connectivity of hydrogen atoms in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, protons on the pyridine (B92270) ring of related imidazo[1,2-a]pyridine (B132010) structures typically appear in the range of 6.7 to 9.0 ppm. dtic.mil The specific shifts for the protons on the imidazo[1,2-a]pyridine core and the ethynyl (B1212043) proton would be distinct. For example, in similar imidazo[1,2-a]pyridine derivatives, the proton at position 3 (H-3) often appears as a singlet, while the protons on the pyridine ring (H-5, H-6, H-7, H-8) exhibit characteristic splitting patterns (doublets, triplets, or multiplets) due to coupling with adjacent protons. mdpi.comnih.gov
Table 1: Representative ¹H NMR Spectral Data for Substituted Imidazo[1,2-a]pyridines
| Compound | H-3 (s) | H-5 (d) | H-6 (t) | H-7 (t) | H-8 (d) | Solvent |
| 2-Phenylimidazo[1,2-a]pyridine (B181562) | 7.86 | 8.12 | 6.77-6.79 | 7.16-7.19 | 7.63-7.65 | CDCl₃ |
| 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine | 7.82 | 8.12 | 6.78-6.81 | 7.11-7.18 | 7.62-7.64 | CDCl₃ |
| 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | 7.84 | 8.12 | 6.78-6.81 | 7.18-7.21 | 7.61-7.64 | CDCl₃ |
Data sourced from a study on the synthesis of 2-phenylimidazo[1,2-a]pyridines. mdpi.com The exact chemical shifts for this compound would require experimental determination but are expected to follow similar patterns.
13C NMR Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts of the carbon atoms in the imidazo[1,2-a]pyridine ring system are well-documented. For the parent imidazo[1,2-a]pyridine, the carbon atoms of the pyridine ring resonate at specific ppm values. testbook.comchemicalbook.com The carbons of the ethynyl group would have characteristic shifts in the alkyne region of the spectrum. In related substituted imidazo[1,2-a]pyridines, the carbon at position 2 (C-2), where the ethynyl group is attached, and the other ring carbons show predictable chemical shifts. tci-thaijo.org
Table 2: Representative ¹³C NMR Spectral Data for Substituted Imidazo[1,2-a]pyridines
| Compound | C-2 | C-3 | C-5 | C-6 | C-7 | C-8 | C-9 | Solvent |
| 2-Phenylimidazo[1,2-a]pyridine | 145.8 | 108.1 | 125.1 | 112.8 | 125.5 | 117.7 | 132.6 | CDCl₃ |
| 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | 145.7 | 107.3 | 124.4 | 112.4 | 125.6 | 117.3 | 145.6 | CDCl₃ |
| 2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine | 144.2 | 107.7 | 124.9 | 115.3 | 135.8 | 115.9 | 146.1 | CDCl₃ |
Data compiled from studies on various imidazo[1,2-a]pyridine derivatives. tci-thaijo.org The specific values for this compound would need to be experimentally determined.
Two-Dimensional NMR Techniques (e.g., HSQC)
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning proton and carbon signals. wikipedia.org An HSQC experiment correlates the signals of directly bonded ¹H and ¹³C atoms, providing definitive evidence for which proton is attached to which carbon. libretexts.orgcolumbia.edu This is particularly useful for complex molecules where spectral overlap can make assignments from 1D spectra challenging. nih.gov In the HSQC spectrum of this compound, cross-peaks would appear at the intersection of the chemical shifts of each proton and its directly attached carbon, confirming the C-H connectivity throughout the molecule. libretexts.orgcolumbia.edu
Mass Spectrometry (MS and HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, MS analysis would show a molecular ion peak corresponding to its molecular weight. researchgate.neted.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound. uni.lu The predicted monoisotopic mass for this compound (C₉H₆N₂) is approximately 142.0531 Da. epa.gov Different ionization techniques, such as electrospray ionization (ESI), are often employed. rsc.org
Table 3: Predicted m/z Values for Adducts of this compound from HRMS
| Adduct | Predicted m/z |
| [M+H]⁺ | 143.06038 |
| [M+Na]⁺ | 165.04232 |
| [M-H]⁻ | 141.04582 |
| [M+NH₄]⁺ | 160.08692 |
Data sourced from computational predictions for this compound. uni.lu
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.neted.gov The IR spectrum of this compound would exhibit characteristic absorption bands. A key feature would be the stretching vibration of the terminal alkyne C≡C bond, which typically appears in the region of 2100-2260 cm⁻¹. The C-H stretch of the alkyne proton is expected around 3300 cm⁻¹. The spectrum would also show absorptions corresponding to the C=C and C=N stretching vibrations of the imidazo[1,2-a]pyridine ring system, as well as C-H bending vibrations. researchgate.net
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential techniques for assessing the purity of this compound. These methods separate the compound from any impurities based on their differential partitioning between a stationary phase and a mobile phase. By using a suitable column and solvent system, a chromatogram is generated where the main peak corresponds to the target compound. The area of this peak relative to the total area of all peaks provides a quantitative measure of its purity. These techniques are crucial for quality control in the synthesis and use of this compound. ed.gov
Applications of 2 Ethynylimidazo 1,2 a Pyridine in Advanced Organic Synthesis and Materials Science
Building Blocks for Complex Heterocyclic Architectures
2-Ethynylimidazo[1,2-a]pyridine serves as a valuable and versatile building block in the construction of more complex heterocyclic structures. ossila.com The terminal alkyne functionality provides a reactive handle for a variety of coupling reactions, allowing for the facile introduction of diverse molecular fragments.
The imidazo[1,2-a]pyridine (B132010) core itself is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. rsc.orgbeilstein-journals.org Its rigid, planar structure and specific arrangement of nitrogen atoms allow for favorable interactions with various biological targets. nih.govnih.gov The ability to functionalize this core at the C2 position with an ethynyl (B1212043) group opens up avenues for creating novel derivatives with potentially enhanced or new biological activities. rsc.org
Synthetic strategies often involve the initial preparation of the imidazo[1,2-a]pyridine ring system, followed by the introduction of the ethynyl group or the use of a pre-functionalized building block. organic-chemistry.orgresearchgate.net The resulting this compound can then undergo further transformations, such as Sonogashira coupling, click chemistry, or cyclization reactions, to generate a wide array of intricate heterocyclic architectures. researchgate.net These complex molecules are of significant interest in drug discovery and development, with derivatives showing potential as anticancer, anti-inflammatory, and antiviral agents. nih.govnih.gov
Precursors for Functional Materials Development (e.g., Optical Properties)
The unique electronic properties of the imidazo[1,2-a]pyridine system, combined with the extended π-conjugation offered by the ethynyl group, make this compound an attractive precursor for the development of functional organic materials. rsc.org These materials often exhibit interesting photophysical properties, such as fluorescence and phosphorescence, which are tunable by modifying the substituents on the heterocyclic core.
Derivatives of 2-phenylimidazo[1,2-a]pyridine (B181562) have been shown to exhibit excited-state intramolecular proton transfer (ESIPT) luminescence, with emission colors spanning the visible spectrum from blue to red. rsc.org The introduction of an ethynyl linkage can further modulate these optical properties, leading to materials with potential applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. The rigid and planar nature of the imidazo[1,2-a]pyridine scaffold contributes to high fluorescence quantum yields in the solid state. rsc.org
Research into related heterocyclic systems, such as 1,2-diaryl benzimidazole (B57391) derivatives, has also highlighted the potential for these types of molecules to be used as nonlinear optical (NLO) materials. nih.gov The combination of a donor-π-acceptor architecture, which can be readily achieved using the this compound building block, is a key design principle for NLO chromophores.
Use in Combinatorial Chemistry and Compound Library Generation
The reactivity of the ethynyl group makes this compound a valuable tool in combinatorial chemistry for the rapid generation of large and diverse compound libraries. beilstein-journals.org Multicomponent reactions (MCRs), such as the Ugi and Groebke–Blackburn–Bienaymé reactions, are powerful synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step. nih.gov
By incorporating this compound as one of the components in an MCR, a point of diversity can be introduced that allows for subsequent functionalization through reactions of the alkyne. This approach enables the creation of libraries of compounds with a common imidazo[1,2-a]pyridine core but with varied substituents appended to the ethynyl group.
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Routes
While various methods exist for the synthesis of the imidazo[1,2-a]pyridine (B132010) core, the development of more sustainable and efficient routes remains a priority. researchgate.netrsc.org Green chemistry principles are increasingly being applied to the synthesis of related pyridine (B92270) derivatives, focusing on aspects like the use of environmentally benign solvents, catalyst-free conditions, and microwave-assisted reactions to reduce reaction times and improve yields. researchgate.netnih.gov For instance, a facile protocol for synthesizing 2-arylimidazo[1,2-a]pyridines has been developed using the base DBU in aqueous ethanol, a green solvent. researchgate.net Another approach utilized an ultrasound-assisted C-H functionalization in water, eliminating the need for a metal catalyst and a base. organic-chemistry.org
Future research will likely focus on one-pot, multicomponent reactions that maximize atom economy and reduce waste. nih.govnih.govmdpi.com The development of protocols that avoid the use of toxic reagents and solvents is a significant challenge. nih.gov For example, traditional methods often rely on α-halocarbonyl compounds, which are lachrymatory and have limited commercial availability. nih.govmdpi.com Exploring alternative starting materials and catalytic systems, such as ionic liquids or plant-based extracts, could provide greener synthetic pathways. researchgate.netnih.gov The use of selective acetalization in pyridine has also been proposed as a sustainable method for creating protecting groups in nucleoside synthesis. nih.gov
Exploration of Undiscovered Reactivity Patterns
The ethynyl (B1212043) group at the C2 position of the imidazo[1,2-a]pyridine scaffold is a versatile functional handle that allows for a wide range of chemical transformations. While its use in cycloaddition reactions and as a precursor for various heterocyclic systems is established, there remains significant potential to uncover novel reactivity patterns. Future research could delve into previously unexplored cycloaddition reactions, such as [3+2] and [4+2] annulations, to construct complex polycyclic structures. colab.wsmdpi.com
The unique electronic properties of the imidazo[1,2-a]pyridine nucleus, combined with the reactivity of the alkyne, could be exploited in transition metal-catalyzed cross-coupling reactions to forge new carbon-carbon and carbon-heteroatom bonds. Investigating the regioselectivity of these reactions will be crucial for the controlled synthesis of specifically substituted derivatives. Furthermore, the development of tandem reactions, where multiple transformations occur in a single pot, could lead to the efficient assembly of complex molecules from simple precursors. beilstein-journals.org
Advanced Computational Modeling for Rational Design
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for understanding and predicting the reactivity and properties of molecules. researchgate.net In the context of 2-ethynylimidazo[1,2-a]pyridine, advanced computational modeling can play a pivotal role in the rational design of new derivatives with tailored properties. researchgate.net
Future research will likely involve the use of DFT calculations to:
Predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions. researchgate.net
Elucidate reaction mechanisms, providing insights into the factors that control selectivity.
Model the interaction of these compounds with biological targets, such as enzymes and receptors, to aid in the development of new therapeutic agents. researchgate.netnih.govnih.gov
By combining computational predictions with experimental validation, researchers can accelerate the discovery of novel compounds and methodologies. For instance, computational studies have been used to generate pharmacophore models and perform 3D-QSAR analyses for imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as potential antimycobacterial agents. researchgate.net
Integration into Emerging Synthetic Methodologies
The unique properties of this compound make it an ideal candidate for integration into cutting-edge synthetic methodologies. These include:
Flow Chemistry: The use of continuous-flow reactors can offer significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. rsc.org Developing flow-based syntheses of this compound and its derivatives could enable more efficient and reproducible production.
Photoredox Catalysis: This technique utilizes visible light to initiate chemical reactions under mild conditions. nih.gov The imidazo[1,2-a]pyridine scaffold has been shown to be compatible with photoredox conditions, opening up new avenues for C-H functionalization and other transformations. nih.gov The combination of photoredox and nickel catalysis, for example, has been used for the 1,2-difunctionalization of alkynes. nih.gov
Biocatalysis: The use of enzymes as catalysts in organic synthesis offers unparalleled selectivity and sustainability. Exploring the potential of biocatalysts to perform reactions on the this compound core could lead to the development of highly enantioselective and environmentally friendly synthetic methods.
By embracing these emerging technologies, chemists can unlock the full potential of this compound as a versatile building block for the synthesis of a wide range of functional molecules.
Q & A
Basic: What are the standard synthetic methodologies for 2-Ethynylimidazo[1,2-a]pyridine derivatives?
Answer:
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves:
- Condensation reactions : Between 2-aminopyridines and α-haloketones, facilitated by catalysts like neutral alumina under ambient conditions .
- Ultrasound-assisted synthesis : Utilizing PEG-400 as a solvent and K₂CO₃ as a base, which reduces reaction time and improves yield (e.g., synthesis of 2-arylimidazo[1,2-a]pyridines) .
- Multicomponent reactions : For introducing substituents at the 2 and 3 positions, often involving oxidative coupling or tandem reactions .
- Microwave-assisted protocols : Addressing challenges like long reaction times and low yields in imidazo[1,2-a]pyrimidine synthesis .
Basic: What characterization techniques are critical for verifying imidazo[1,2-a]pyridine derivatives?
Answer:
Key methods include:
- Nuclear Magnetic Resonance (NMR) : For structural elucidation (e.g., distinguishing para-nitro vs. ortho-nitro substituents via ¹H/¹³C-NMR) .
- Thin-Layer Chromatography (TLC) : To monitor reaction progress and purity .
- Column Chromatography : For purification using silica gel and ethyl acetate/hexane eluents .
- High-Performance Liquid Chromatography (HPLC) : To validate compound purity post-synthesis.
Basic: What in vitro models are used for preliminary anticancer activity screening?
Answer:
Standard protocols involve:
- Cell viability assays : Using MTT or similar tests on cancer cell lines (e.g., HepG2, MCF-7, A375) and normal Vero cells to determine IC₅₀ values .
- Dose-response curves : To assess toxicity thresholds and selectivity indices (e.g., compound 12b showed IC₅₀ = 11–13 μM in cancer cells vs. 91 μM in Vero cells) .
Advanced: How do substituent positions and electronic properties influence anticancer activity?
Answer:
- Positional Effects : Para-nitro substituents (e.g., 10a, 10c) enhance activity due to reduced steric hindrance, whereas ortho-nitro groups (e.g., 10e) decrease efficacy .
- Electronic Effects : Electron-donating groups (e.g., amines at position 3) improve cytotoxicity, while electron-withdrawing groups (e.g., nitro) may reduce binding affinity unless strategically placed .
- SAR Insights : Compound 12b (with tert-butylamine at position 2 and aniline at position 3) demonstrated superior activity, highlighting the synergy of dual substituents .
Advanced: What in vivo models are suitable for evaluating anti-inflammatory activity?
Answer:
- Rodent Models : Imidazo[1,2-a]pyridine derivatives are tested in murine models of inflammatory diseases (e.g., fibrosis or acute inflammation) via oral/intraperitoneal administration .
- Biomarker Analysis : Quantifying pro-inflammatory cytokines (e.g., IL-6, TNF-α) and histopathological assessment of tissue samples .
Advanced: How can computational methods optimize lead compounds?
Answer:
- Molecular Docking : To predict interactions with targets like kinase enzymes or membrane receptors (e.g., electrostatic binding of 12b to cancer cell membranes) .
- QSAR Modeling : Correlating substituent properties (e.g., Hammett constants) with bioactivity to guide structural modifications .
- ADMET Prediction : Assessing pharmacokinetic properties (e.g., solubility, metabolic stability) early in optimization .
Advanced: What mechanistic pathways underlie the anticancer effects of these compounds?
Answer:
Proposed mechanisms include:
- Membrane Interaction : Compounds like 12b bind to cancer cell membranes via electrostatic interactions, inducing apoptosis .
- Enzyme Inhibition : Targeting tyrosine kinases or proton pumps, as seen in marketed drugs (e.g., zolpidem analogs) .
- Apoptosis Induction : Caspase activation and mitochondrial membrane depolarization assays validate pro-apoptotic pathways .
Advanced: How can synthetic challenges (e.g., low yields) be addressed?
Answer:
- Catalyst Optimization : Using In(OTf)₃ or iodine catalysts to enhance reaction efficiency .
- Solvent Engineering : PEG-400 improves solubility and reduces side reactions in ultrasound-assisted protocols .
- Hybrid Techniques : Combining microwave irradiation with flow chemistry for scalable synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
